5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298707
InChI: InChI=1S/C25H23NO6/c1-30-18-11-10-17(15-20(18)31-2)22-21(23(27)19-9-6-14-32-19)24(28)25(29)26(22)13-12-16-7-4-3-5-8-16/h3-11,14-15,22,28H,12-13H2,1-2H3
SMILES:
Molecular Formula: C25H23NO6
Molecular Weight: 433.5 g/mol

5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC16298707

Molecular Formula: C25H23NO6

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C25H23NO6
Molecular Weight 433.5 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H23NO6/c1-30-18-11-10-17(15-20(18)31-2)22-21(23(27)19-9-6-14-32-19)24(28)25(29)26(22)13-12-16-7-4-3-5-8-16/h3-11,14-15,22,28H,12-13H2,1-2H3
Standard InChI Key DMFFTBJDDXUOMK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4)OC

Introduction

5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound notable for its unique molecular structure and potential biological activities. It belongs to the class of pyrrolones and features a pyrrolidine ring modified with various functional groups, including methoxy and furan moieties. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development.

Structural Representation

The compound's structure can be represented as follows:

Chemical Structure

Synthesis Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Formation of the pyrrolone core through cyclization reactions.

  • Introduction of the furan carbonyl group via electrophilic substitution.

  • Functionalization of the phenolic hydroxyl and methoxy groups.

Chemical Reactivity

The compound exhibits notable reactivity due to its functional groups:

  • The hydroxyl group can participate in hydrogen bonding and nucleophilic substitutions.

  • The furan ring is known for its electrophilic properties, allowing it to engage in reactions such as electrophilic aromatic substitution.

The presence of the carbonyl group enhances the compound's reactivity towards nucleophiles, making it suitable for various synthetic transformations.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activities:

Antioxidant Effects

The structural features, particularly the methoxy groups and the furan moiety, are believed to contribute to antioxidant activities.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors crucial for understanding its pharmacological profile.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one:

Compound NameMolecular FormulaKey Features
5-(3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2-oneC24H21NO6Lacks one methoxy group; similar biological activity
5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2H-pyrrol-5-oneC25H23NO6Contains an additional nitrogen; altered reactivity
5-(furan-2-carbonyl)-4-methyl-3-hydroxy-1H-pyrrol-2-oneC19H17NO4Simpler structure; less complex interactions

This table highlights the uniqueness of the target compound due to its specific combination of functional groups that may enhance its biological activity compared to structurally similar compounds.

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